molecular formula C14H11N3O3 B2660872 ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate CAS No. 338959-95-8

ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate

Cat. No.: B2660872
CAS No.: 338959-95-8
M. Wt: 269.26
InChI Key: GZTWLJNJNIXKIW-PKNBQFBNSA-N
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Description

Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is a chemical compound provided for research and development purposes. It is identified by CAS Registry Number 338959-95-8 and has a molecular formula of C 14 H 11 N 3 O 3 . The compound has a molecular weight of approximately 269.26 g/mol . Its structure can be represented by the SMILES notation: CCOC(=O)C(=O)/C(=C/Nc1ccc(cc1)C#N)/C#N . Researchers can find this compound listed under identifiers such as MDL Number MFCD00664285 . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic uses. Please note that the specific mechanism of action and detailed research applications for this compound are not fully elaborated in the current literature. Researchers are advised to consult specialized scientific literature for further insights.

Properties

IUPAC Name

ethyl (E)-3-cyano-4-(4-cyanoanilino)-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-2-20-14(19)13(18)11(8-16)9-17-12-5-3-10(7-15)4-6-12/h3-6,9,17H,2H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTWLJNJNIXKIW-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)C#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with 4-cyanobenzylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate involves its interaction with specific molecular targets. The cyano and amino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs differ primarily in substituents and conformational properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups Conformation
Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate C15H12N3O3 4-cyanophenylamino, cyano, ethyl ester 282.28 Cyano, enone, ester, aromatic amine E-configuration (assumed)
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C13H13NO3 4-methoxyphenyl, cyano, ethyl ester 231.25 Cyano, acrylate ester, methoxy Syn-periplanar (torsion angle: 3.2°)
Ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate C10H13N2O3 Dimethylamino, cyano, ethyl ester 209.22 Cyano, enone, ester, tertiary amine E-configuration (assumed)

Key Observations :

  • The target compound’s 4-cyanophenylamino group introduces steric bulk and dual electron-withdrawing cyano moieties, contrasting with the electron-donating methoxy group in or the tertiary amine in .
  • The syn-periplanar conformation in suggests restricted rotation due to steric effects, whereas the target compound’s planar enone system likely enhances conjugation.
Electronic and Reactivity Profiles
  • Electron-Withdrawing Effects: The dual cyano groups in the target compound stabilize the enolate intermediate, making it more reactive in Michael additions or cyclizations compared to the methoxy-substituted analog .
  • Amino Substituent: The aromatic amine in the target compound may participate in hydrogen bonding or π-stacking, unlike the dimethylamino group in , which lacks hydrogen-bonding capability. This could improve solubility in polar solvents or interactions with biological targets.
  • Steric Hindrance: The 4-cyanophenylamino group may hinder nucleophilic attacks at the β-position compared to smaller substituents in or .

Biological Activity

Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate, with the CAS number 61063-09-0, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O3C_{14}H_{11}N_{3}O_{3}. The compound features a cyano group and an amino group attached to a butenoate backbone, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H11N3O3C_{14}H_{11}N_{3}O_{3}
Molecular Weight269.25 g/mol
CAS Number61063-09-0
SynonymsEthyl cyanoanilino compound

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes associated with cancer cell proliferation. For example, it has been reported to interfere with the activity of protein kinases that are crucial for tumor growth.
  • Antimicrobial Properties : The compound demonstrates antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity : A study published in a peer-reviewed journal evaluated the antitumor effects of this compound in vitro and in vivo. The results showed a dose-dependent reduction in tumor size in animal models, suggesting its potential as an anticancer agent.
  • Antibacterial Efficacy : In another study, the compound was tested against various strains of Gram-positive and Gram-negative bacteria. It exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Inflammation Model : A research project involving an animal model of inflammation demonstrated that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate, and how do reaction conditions influence stereochemical outcomes?

The compound can be synthesized via a multi-step protocol involving condensation, cyclization, and esterification. A key step is the formation of the α,β-unsaturated enone system, which requires precise control of reaction temperature and catalysts. For example, microwave-assisted synthesis (using triethylamine as a base) has been shown to improve reaction efficiency and yield by reducing side reactions . Stereochemical control of the (3E)-configuration is achieved through careful selection of solvents (e.g., dichloromethane) and reaction times to favor kinetic over thermodynamic products .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the compound’s structure?

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the presence of the cyano group, enone system, and aromatic protons. The (3E)-configuration is confirmed by coupling constants (JJ) between the α,β-unsaturated protons (typically >12 Hz) .
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the molecular geometry and hydrogen-bonding interactions. Disorder in the crystal lattice, if present, must be resolved using iterative refinement cycles .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies should employ high-performance liquid chromatography (HPLC) with UV detection to monitor degradation products. Accelerated stability testing at elevated temperatures (40–60°C) and pH extremes (2–12) can identify hydrolytic cleavage points, particularly at the ester and enone moieties .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s electronic properties and reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO) to elucidate electrophilic/nucleophilic sites. Molecular docking studies are recommended for probing interactions with biological targets, such as enzymes involved in naphthalene degradation (e.g., trans-o-hydroxybenzylidenepyruvate hydratase-aldolase), which may share structural similarities with the compound .

Q. How can contradictory data on reaction yields or byproducts be resolved in large-scale synthesis?

Contradictions often arise from variations in purification methods or catalyst loadings. Systematic Design of Experiments (DoE) approaches, such as factorial design, can optimize parameters like solvent polarity, temperature, and stoichiometry. For example, replacing traditional column chromatography with recrystallization in ethyl acetate/hexane mixtures may improve yield reproducibility .

Q. What enzymatic or metabolic pathways are likely involved in the compound’s degradation, and how can these be studied?

The enzyme trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (EC 4.2.1.1), which cleaves similar α,β-unsaturated ketones, serves as a model. In vitro assays using recombinant enzyme and LC-MS analysis can identify degradation products (e.g., pyruvate derivatives). Environmental degradation studies should simulate soil or aqueous conditions with microbial consortia to track metabolite formation .

Q. What strategies mitigate cytotoxicity risks during biological activity screening?

  • In silico toxicity prediction : Tools like ProTox-II can flag potential hepatotoxicity or mutagenicity.
  • Dose-response assays : Use human cell lines (e.g., HepG2) with MTT viability tests to establish IC50_{50} values.
  • Metabolic profiling : Incubate the compound with liver microsomes to identify reactive metabolites that may contribute to toxicity .

Methodological Notes

  • Synthesis Optimization : Prioritize microwave-assisted protocols for reduced reaction times and improved stereoselectivity .
  • Data Validation : Cross-validate crystallographic data with spectroscopic results to resolve ambiguities in molecular geometry .
  • Biological Assays : Include positive controls (e.g., known enzyme inhibitors) to benchmark activity and minimize false positives .

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